Physicochemical Properties: 2-Hydroxy-5-(trifluoromethyl)benzoic Acid vs. Salicylic Acid
The 5-trifluoromethyl substitution in 2-hydroxy-5-(trifluoromethyl)benzoic acid yields a measurable increase in lipophilicity and acidity relative to unsubstituted salicylic acid. The target compound exhibits a calculated LogP value of 3.89, compared to 2.26 for salicylic acid, and a predicted pKa of 2.55, compared to 2.97 for salicylic acid . These differences are driven by the strong electron-withdrawing effect of the -CF3 group, which enhances the compound's ability to partition into lipid membranes and alters its ionization equilibrium at physiological pH.
| Evidence Dimension | Lipophilicity (LogP) and Acidity (pKa) |
|---|---|
| Target Compound Data | LogP 3.89 (calculated); pKa 2.55 (predicted) |
| Comparator Or Baseline | Salicylic acid: LogP 2.26; pKa 2.97 |
| Quantified Difference | LogP difference: +1.63 (73% increase); pKa difference: -0.42 units |
| Conditions | Calculated values (ACD/Labs or similar prediction software) under standard conditions. |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral absorption; lower pKa means a greater fraction of the compound is ionized at a given pH, which can influence solubility, receptor binding, and formulation strategy.
